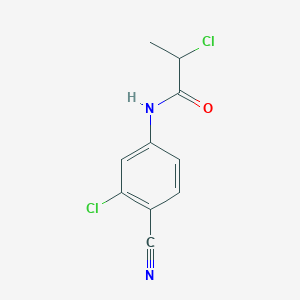![molecular formula C17H14Cl3NO2S B2947053 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine CAS No. 866152-49-0](/img/structure/B2947053.png)
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine (4-CPDS) is a chemical compound that has been used in scientific research for a variety of purposes. It is an aromatic heterocyclic compound, containing both an aromatic ring and a heterocyclic ring, and is composed of four carbon atoms, two nitrogen atoms, one sulfur atom, four hydrogen atoms, and one chlorine atom. 4-CPDS has been studied for its potential applications in drug discovery, biochemistry, and physiology.
科学的研究の応用
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of drugs. In addition, this compound has been studied for its potential applications in the development of novel drugs, as well as for its potential use as a chemical tool in the study of diseases and disorders.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to interact with a variety of receptors in the central nervous system, including serotonin and dopamine receptors. This compound is thought to act as an agonist at serotonin and dopamine receptors, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in animal models. It has been shown to have a variety of effects, including antidepressant-like effects, anxiolytic effects, and anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects and to reduce the symptoms of Parkinson’s disease.
実験室実験の利点と制限
The use of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, its effects on the central nervous system are well-characterized, making it a useful tool for studying the effects of drugs on the central nervous system. However, this compound has some limitations. It is a relatively unstable compound and can be degraded by light or heat. In addition, its effects on the central nervous system may vary depending on the dose and route of administration.
将来の方向性
There are a variety of potential future directions for the use of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine in scientific research. These include further research into its potential applications in drug discovery and the development of novel drugs. In addition, further research into its biochemical and physiological effects may provide insight into the mechanisms of action of other drugs, as well as potential therapeutic applications. Finally, further research into its potential use as a chemical tool in the study of diseases and disorders may provide new insights into the underlying causes of these diseases and disorders.
合成法
The synthesis of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is typically achieved through a three-step process. The first step involves the reaction of 4-chlorophenol and 2,4-dichlorophenol sulfonyl chloride in the presence of a base such as potassium hydroxide. This reaction produces a sulfonated 4-chlorophenol, which is then reacted with 1,2,3,6-tetrahydropyridine in the presence of a base such as sodium hydroxide. This reaction yields this compound as the final product.
特性
IUPAC Name |
4-(4-chlorophenyl)-1-(2,4-dichlorophenyl)sulfonyl-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO2S/c18-14-3-1-12(2-4-14)13-7-9-21(10-8-13)24(22,23)17-6-5-15(19)11-16(17)20/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKWNPKLVFKIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2946970.png)


![3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946976.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2946977.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![2-Chloro-N-[(2-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2946984.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2946992.png)
![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)